REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[K+].[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[Cl:21][CH:22](C)[C:23](Cl)=O.Cl>C(#N)C.[Ti]>[Cl:21][CH:22]([CH3:23])[C:3](=[O:5])[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:0.1,2.3.4|
|
Name
|
Potassium ethyl malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC.[K+]
|
Name
|
|
Quantity
|
23.75 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
44.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring, under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under nitrogen for 18 hours
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
CUSTOM
|
Details
|
to give 21.09 g of crude product which
|
Type
|
FILTRATION
|
Details
|
was filtered through 300 ml silica
|
Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(CC(=O)OCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.37 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |